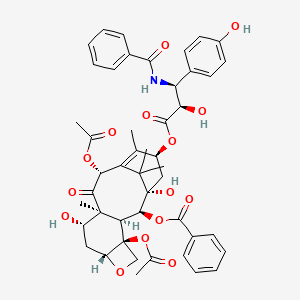
Phenylethyl methoxy mercury neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylethyl methoxy mercury neodecanoate is a chemical compound with the molecular formula C18H28HgO3. It is known for its unique structure, which includes a phenylethyl group, a methoxy group, and a mercury atom bonded to a neodecanoate moiety. This compound is primarily used in research and industrial applications due to its specific chemical properties .
Métodos De Preparación
The synthesis of phenylethyl methoxy mercury neodecanoate typically involves the reaction of phenylethyl alcohol with methoxy mercury chloride in the presence of a base, followed by the addition of neodecanoic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Phenylethyl methoxy mercury neodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Phenylethyl methoxy mercury neodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of phenylethyl methoxy mercury neodecanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Phenylethyl methoxy mercury neodecanoate can be compared with other mercury-containing compounds, such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury thiosalicylate
These compounds share similarities in their mercury content and potential for enzyme inhibition but differ in their specific structures and reactivity. This compound is unique due to its combination of a phenylethyl group, a methoxy group, and a neodecanoate moiety, which imparts distinct chemical properties and applications .
Propiedades
Fórmula molecular |
C19H31HgO3- |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoate;methoxy(2-phenylethyl)mercury |
InChI |
InChI=1S/C10H20O2.C8H9.CH3O.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-8-6-4-3-5-7-8;1-2;/h4-8H2,1-3H3,(H,11,12);3-7H,1-2H2;1H3;/q;;-1;+1/p-1 |
Clave InChI |
MBCWZKROORQVQK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CO[Hg]CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
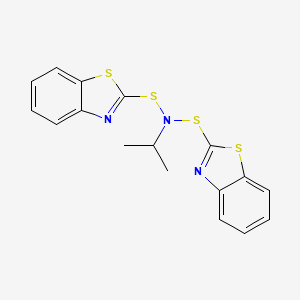
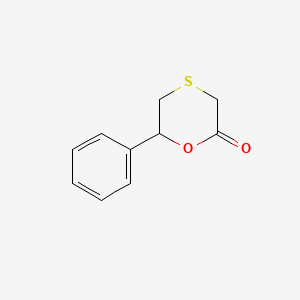
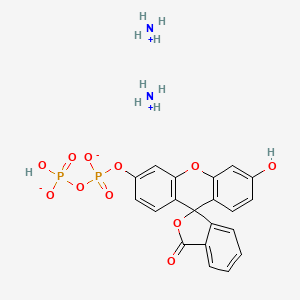
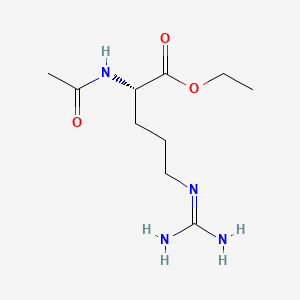
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
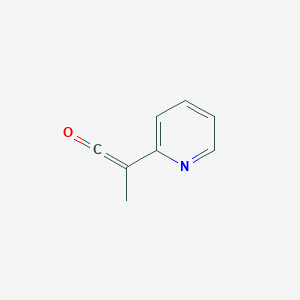
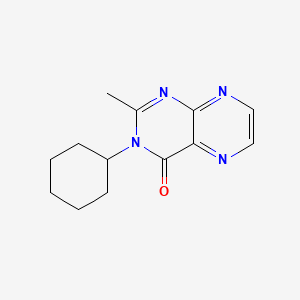

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
